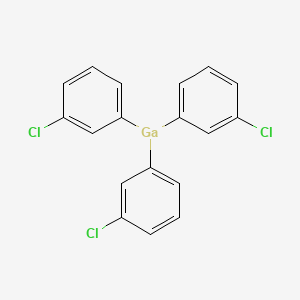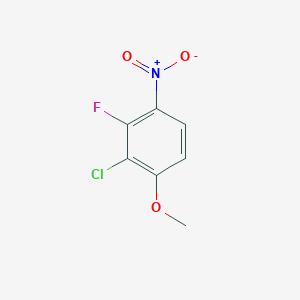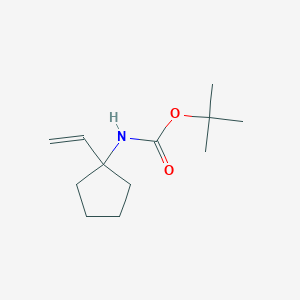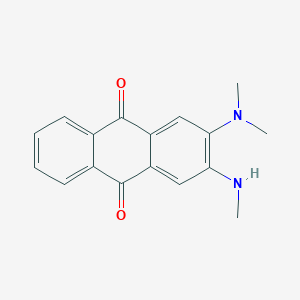
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical properties and applications. Anthracene derivatives are widely studied due to their interesting photophysical and photochemical properties, making them valuable in various scientific fields .
Métodos De Preparación
The synthesis of 2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione typically involves the introduction of dimethylamino and methylamino groups to the anthracene core. One common synthetic route includes the reaction of anthracene-9,10-dione with dimethylamine and methylamine under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino groups can be replaced with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound is studied for its potential use in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism by which 2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets through its amino groups. These interactions can influence various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
Disperse Red 9: Known for its use as a dye in smoke formulations.
Anthracene-based COFs: Used in photocatalysis and other advanced material applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties compared to other similar compounds .
Propiedades
Número CAS |
62468-66-0 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-(dimethylamino)-3-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O2/c1-18-14-8-12-13(9-15(14)19(2)3)17(21)11-7-5-4-6-10(11)16(12)20/h4-9,18H,1-3H3 |
Clave InChI |
LCHBTQMUKWFNRR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
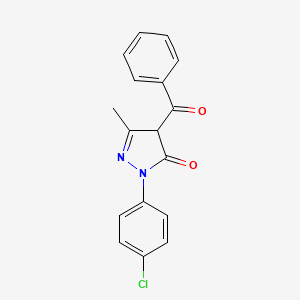
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
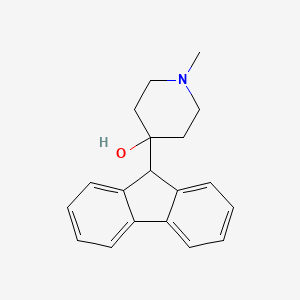
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-one](/img/structure/B15250533.png)
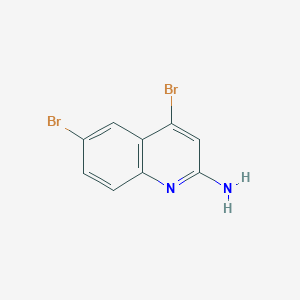
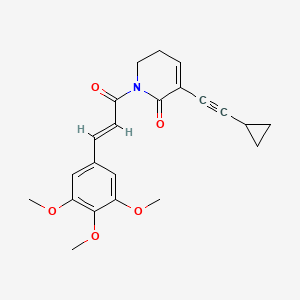

![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
